Dapiramicin B

Beschreibung

Historical Context and Discovery

The discovery of this compound emerged from systematic screening efforts focused on identifying novel nucleoside antibiotics from microbial fermentation broths. The compound was initially isolated as a minor component alongside Dapiramicin A from the fermentation broth of Micromonospora species SF-1917. The identification process revealed that what was originally considered a single antibiotic compound actually consisted of two distinct but structurally related entities, leading to the designation of the primary component as Dapiramicin A and the secondary component as this compound.

The isolation process involved sophisticated chromatographic techniques, including column chromatography on Diaion HP-20 and silica gel, which enabled researchers to separate and purify these structurally similar compounds. The discovery represented a significant advancement in nucleoside antibiotic research, as it demonstrated the ability of certain microorganisms to produce multiple related compounds with subtle but important structural variations. This finding contributed to the growing understanding of microbial secondary metabolite diversity and the potential for discovering novel bioactive compounds through systematic fermentation studies.

The characterization of this compound required extensive analytical work to distinguish it from its closely related counterpart, Dapiramicin A. Initial studies revealed similar ultraviolet absorption spectra and infrared spectroscopic properties between the two compounds, with the key distinguishing feature being the reversed optical rotation sign observed in this compound. This observation provided the first indication that the two compounds possessed different stereochemical configurations, leading to more detailed structural investigations.

Classification as a Nucleoside Antibiotic

This compound belongs to the nucleoside antibiotic class, which comprises compounds characterized by modified nucleosides and nucleotides with diverse biological activities and antimicrobial mechanisms. This classification places the compound within a broader family of naturally occurring molecules that contain sugar moieties linked to nitrogenous bases, specifically featuring the 7-deazapurine core structure. The nucleoside antibiotic classification encompasses compounds with wide-ranging activities and various means of antibacterial effects, making this class particularly significant in pharmaceutical research.

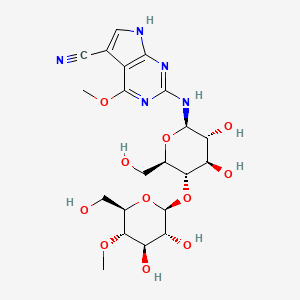

The compound exhibits the characteristic structural features of nucleoside antibiotics, including a complex sugar component and a heterocyclic base portion. The molecular formula of this compound is C21H29N5O11, with a molecular weight of approximately 527.487 daltons. The structure includes a distinctive pyrrolo[2,3-d]pyrimidine core, which is a defining feature of the 7-deazapurine family of compounds. This structural framework contributes to the compound's classification within the broader pyrrolopyrimidine class of natural products.

The nucleoside antibiotic classification is further supported by the compound's structural characteristics, which include multiple hydroxyl groups, methoxy substituents, and a complex disaccharide component. These features are typical of nucleoside antibiotics and contribute to their biological activity profiles. The presence of a nitrile group at position 5 of the pyrrolo[2,3-d]pyrimidine core represents an additional structural element that distinguishes this compound within its classification.

Producer Organism: Micromonospora sp. SF-1917

The production of this compound is attributed to Micromonospora species SF-1917, a soil-dwelling actinomycete that has demonstrated remarkable biosynthetic capabilities. Micromonospora species are well-recognized for their ability to produce diverse bioactive compounds, including antibiotics, antifungal agents, and other therapeutically relevant molecules. The specific strain SF-1917 represents a valuable microbial resource that has contributed significantly to nucleoside antibiotic research through its ability to produce both Dapiramicin A and this compound simultaneously.

The fermentation characteristics of Micromonospora species SF-1917 have been extensively studied to optimize the production of dapiramicin compounds. Research has shown that the organism requires specific cultural conditions to achieve optimal antibiotic production, including appropriate nutrient composition, temperature control, and fermentation duration. The ability of this strain to produce multiple related compounds simultaneously suggests the presence of sophisticated biosynthetic machinery capable of generating structural diversity through enzymatic modifications.

The taxonomic classification of the producer organism places it within the actinomycete group, which is renowned for producing a vast array of secondary metabolites with pharmaceutical importance. Micromonospora species have been particularly valuable sources of aminoglycoside antibiotics and other bioactive compounds. The identification of strain SF-1917 as a producer of nucleoside antibiotics expanded the known biosynthetic capabilities of this genus and highlighted the potential for discovering additional novel compounds from related microorganisms.

Studies on the biosynthetic capabilities of Micromonospora species SF-1917 have revealed that the organism possesses the enzymatic machinery necessary for complex carbohydrate modifications and nucleoside assembly. The production of both Dapiramicin A and this compound by the same organism suggests the presence of multiple biosynthetic pathways or enzymatic activities capable of generating stereochemical diversity in the final products.

Significance in Natural Product Research

This compound holds considerable significance in natural product research due to its unique structural features and the challenges it presents for synthetic chemistry. The first total synthesis of this compound was achieved in 2006, representing a major milestone in nucleoside antibiotic synthesis. This synthetic achievement demonstrated the feasibility of constructing complex nucleoside structures through advanced organic chemistry techniques, particularly the use of palladium-catalyzed coupling reactions for forming the characteristic N-glycoside linkage.

The structural complexity of this compound has made it an important target for methodological development in synthetic organic chemistry. The compound features multiple stereocenters, complex carbohydrate components, and challenging glycosidic linkages that require sophisticated synthetic strategies. The successful total synthesis involved the palladium-catalyzed coupling reaction of a heptopyranosylamine with a bromopyrrolopyrimidine derivative, demonstrating the utility of transition metal catalysis in complex natural product synthesis.

From a biosynthetic perspective, this compound provides valuable insights into the enzymatic processes involved in nucleoside antibiotic production. The compound's structure suggests the involvement of multiple biosynthetic enzymes, including glycosyltransferases, methyltransferases, and oxidative enzymes responsible for the formation of the pyrrolo[2,3-d]pyrimidine core. Understanding these biosynthetic processes has implications for the development of biotechnological approaches to compound production and the engineering of improved analogs.

The research significance of this compound extends to its potential as a lead compound for drug development. While the compound itself may have limited direct therapeutic applications, its structural features provide a foundation for medicinal chemistry efforts aimed at developing improved analogs with enhanced biological activity or reduced toxicity. The complex structure of this compound offers multiple sites for chemical modification, enabling structure-activity relationship studies that could lead to the development of clinically useful derivatives.

Eigenschaften

CAS-Nummer |

90044-18-1 |

|---|---|

Molekularformel |

C21H29N5O11 |

Molekulargewicht |

527.5 g/mol |

IUPAC-Name |

2-[[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |

InChI |

InChI=1S/C21H29N5O11/c1-33-15-8(5-27)36-20(14(32)12(15)30)37-16-9(6-28)35-19(13(31)11(16)29)26-21-24-17-10(18(25-21)34-2)7(3-22)4-23-17/h4,8-9,11-16,19-20,27-32H,5-6H2,1-2H3,(H2,23,24,25,26)/t8-,9-,11-,12-,13-,14-,15-,16-,19-,20+/m1/s1 |

InChI-Schlüssel |

CNAGQZVMYBWWLN-LSIARSKGSA-N |

SMILES |

COC1C(OC(C(C1O)O)OC2C(OC(C(C2O)O)NC3=NC4=C(C(=CN4)C#N)C(=N3)OC)CO)CO |

Isomerische SMILES |

CO[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1O)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)NC3=NC4=C(C(=CN4)C#N)C(=N3)OC)CO)CO |

Kanonische SMILES |

COC1C(OC(C(C1O)O)OC2C(OC(C(C2O)O)NC3=NC4=C(C(=CN4)C#N)C(=N3)OC)CO)CO |

Andere CAS-Nummern |

90044-18-1 |

Synonyme |

dapiramicin B |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Comparison

Dapiramicin B shares a conserved 7-deazapurine core with several pyrrolopyrimidine analogs but differs in sugar moieties and glycosylation patterns:

Vorbereitungsmethoden

Microbial Fermentation and Broth Processing

This compound is naturally produced as a secondary metabolite during the fermentation of Micromonospora sp. SF-1917. The fermentation process typically spans 120 hours, after which the broth is filtered to remove biomass and cellular debris. The filtrate is then subjected to adsorption chromatography using Diaion HP-20 resin, a macroporous styrene-divinylbenzene copolymer optimized for antibiotic recovery. Elution with aqueous ethanol (50% v/v) selectively extracts dapiramicins from the resin, yielding a crude preparation with approximately 12% purity for dapiramicin A and trace quantities of this compound.

Chromatographic Purification and Crystallization

Further purification employs silica gel column chromatography with a mobile phase of ethyl acetate and methanol (5:1 v/v). This compound elutes later than its epimer, dapiramicin A, due to subtle differences in polarity arising from its disaccharide-nucleoside structure. Fractions containing this compound are pooled, concentrated, and crystallized from aqueous methanol, yielding colorless needles with a final purity exceeding 95%. The isolation workflow achieves a recovery of 71 mg of this compound from 7.7 liters of fermented broth, underscoring the challenges of natural product extraction.

Table 1: Key Parameters for this compound Isolation

| Step | Conditions | Yield/Purity |

|---|---|---|

| Fermentation | 120 hours, Micromonospora sp. SF-1917 | Crude broth |

| Diaion HP-20 Elution | 50% aqueous ethanol | 12% purity (dapiramicin A/B mix) |

| Silica Gel Chromatography | Ethyl acetate:methanol (5:1) | 71 mg (95% purity) |

Total Synthesis of this compound

Retrosynthetic Analysis and Strategic Bond Disconnections

The total synthesis of this compound centers on constructing its N-glycoside linkage, which connects a heptopyranosylamine moiety to a bromopyrrolopyrimidine derivative. Early work by Nishizawa et al. (2006) pioneered the use of palladium-catalyzed coupling reactions to forge this bond, avoiding the instability of traditional glycosylation methods. The retrosynthetic approach disassembles the molecule into two fragments:

Palladium-Catalyzed N-Arylation: The Keio University Method

The landmark 2006 synthesis employed a Pd(0)/P(t-Bu)₃ catalyst system to mediate the coupling of heptopyranosylamine with 2-bromopyrrolo[2,3-d]pyrimidine. Conducted under inert atmosphere at 80°C, the reaction achieved 65% yield, with the bulky phosphine ligand suppressing undesired β-hydride elimination. Critical to success was the use of a fully protected heptopyranosylamine, which prevented competing O-glycosylation.

Table 2: Reaction Conditions for Pd-Catalyzed Coupling

| Parameter | Value |

|---|---|

| Catalyst | Pd₂(dba)₃ (2 mol%) |

| Ligand | P(t-Bu)₃ (8 mol%) |

| Solvent | Toluene |

| Temperature | 80°C |

| Reaction Time | 24 hours |

| Yield | 65% |

Modern Advances: Buchwald–Hartwig Amination

Recent developments (2025) have optimized the coupling step using Buchwald–Hartwig amination, which enhances functional group tolerance and reduces metal loading. Employing a Pd/Xantphos catalyst system, this method couples an aminodisaccharide with 2-bromopyrrolo[2,3-d]pyrimidine at room temperature, achieving 78% yield in 12 hours. The milder conditions minimize decomposition of acid-sensitive intermediates, making this approach preferable for large-scale synthesis.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The Keio method, while groundbreaking, requires elevated temperatures and prolonged reaction times, limiting its industrial applicability. In contrast, the Buchwald–Hartwig protocol operates at ambient temperatures with shorter durations, reducing energy costs and improving throughput. Both methods, however, necessitate extensive protecting group strategies, contributing to multi-step sequences that lower overall atom economy.

Challenges in N-Glycoside Stability

A persistent challenge in this compound synthesis is the labile N-glycoside bond, which is prone to hydrolysis under acidic or aqueous conditions. Strategic protection of the heptopyranosylamine’s hydroxyl groups as benzyl ethers has proven effective, though deprotection steps add complexity . Emerging methodologies exploring enzymatic glycosylation or photoredox-mediated couplings may offer solutions to this stability issue.

Q & A

Q. What are the key structural features of Dapiramicin B, and how do they influence its bioactivity?

this compound is a pyrrolopyrimidine glycoside with a β-D-glucose core (C6′-deoxy) linked via a β1→4 glycosidic bond to a 4′-methyl-β-D-glucose moiety . The β-configuration of the disaccharide is critical for bioactivity; for example, the α-configured analog (Dapiramicin A) exhibits lower efficacy against plant pathogens like Rhizoctonia solani (sheath blight) . To assess structural contributions, researchers should:

Q. What synthetic methodologies are available for this compound, and what are their limitations?

The total synthesis of this compound was achieved via a 10-step route starting from 2-methylthio-6-methoxy-7-methyl-7-deazapurine, employing a Mannich reaction and selective glycosylation . Key challenges include:

- Stereochemical control during glycosylation (e.g., using Schmidt conditions for β-selectivity).

- Protecting group strategies to prevent side reactions.

- Scalability: Photochemical methods (e.g., cyclobutanone ring-opening) offer shorter routes but require optimization for yield .

Q. How can researchers validate the purity and identity of this compound in synthetic or extracted samples?

Follow ICH Q2B guidelines for analytical validation :

- Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water gradient) and UV detection at 260 nm (λmax for pyrrolopyrimidine).

- Identity : Confirm via HR-ESI-MS (theoretical [M+H]<sup>+</sup> for this compound: 393.1517; Δppm < 2.0) and 2D-NMR (e.g., HSQC to map - correlations) .

- Stability : Conduct stress testing (pH, temperature) to identify degradation products.

Advanced Research Questions

Q. What biosynthetic gene clusters (BGCs) are associated with this compound production, and how can they be manipulated for yield optimization?

this compound is produced by Micromonospora spp., and its BGC likely includes:

- A SAM-dependent methyltransferase (e.g., huiC homolog) for 4′-O-methylation of glucose .

- Glycosyltransferases (GTs) for sugar attachment. Methodology :

- Use genome mining tools (antiSMASH, PRISM) to identify BGCs in Micromonospora strains .

- Knock out candidate GTs via CRISPR-Cas9 to confirm their role in disaccharide assembly.

- Overexpress regulatory genes (e.g., luxR homologs) to enhance precursor flux .

Q. How do structural modifications of this compound’s aglycone impact its mechanism of action?

The pyrrolopyrimidine core interacts with riboswitches (e.g., preQ1 riboswitch in bacteria), disrupting queuosine biosynthesis . To study SAR:

Q. How should researchers resolve contradictions in reported bioactivity data for this compound analogs?

Discrepancies may arise from variations in assay conditions (e.g., pH, inoculum size). To address this:

- Standardize assays using CLSI guidelines (e.g., broth microdilution for MIC determination).

- Apply multivariate analysis (e.g., PCA) to identify confounding variables .

- Validate findings across multiple strains and independent labs.

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.